Cas no 181300-36-7 (2-(4-cyano-2,6-dimethylphenyl)acetic acid)
2-(4-cyano-2,6-dimethylphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 4-cyano-2,6-dimethyl-
- 2-(4-cyano-2,6-dimethylphenyl)acetic acid
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- Inchi: 1S/C11H11NO2/c1-7-3-9(6-12)4-8(2)10(7)5-11(13)14/h3-4H,5H2,1-2H3,(H,13,14)
- InChI Key: JFEIHSUESSYCAW-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=C(C)C=C(C#N)C=C1C
2-(4-cyano-2,6-dimethylphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007991-250mg |
4-Cyano-2,6-dimethylphenylacetic acid |
181300-36-7 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A010007991-500mg |
4-Cyano-2,6-dimethylphenylacetic acid |
181300-36-7 | 97% | 500mg |
$839.45 | 2023-09-02 | |
| Alichem | A010007991-1g |
4-Cyano-2,6-dimethylphenylacetic acid |
181300-36-7 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| Enamine | EN300-399311-0.05g |
2-(4-cyano-2,6-dimethylphenyl)acetic acid |
181300-36-7 | 95% | 0.05g |
$365.0 | 2023-07-04 | |
| Enamine | EN300-399311-0.1g |
2-(4-cyano-2,6-dimethylphenyl)acetic acid |
181300-36-7 | 95% | 0.1g |
$546.0 | 2023-07-04 | |
| Enamine | EN300-399311-0.25g |
2-(4-cyano-2,6-dimethylphenyl)acetic acid |
181300-36-7 | 95% | 0.25g |
$779.0 | 2023-07-04 | |
| Enamine | EN300-399311-0.5g |
2-(4-cyano-2,6-dimethylphenyl)acetic acid |
181300-36-7 | 95% | 0.5g |
$1225.0 | 2023-07-04 | |
| Enamine | EN300-399311-1.0g |
2-(4-cyano-2,6-dimethylphenyl)acetic acid |
181300-36-7 | 95% | 1.0g |
$1572.0 | 2023-07-04 | |
| Enamine | EN300-399311-2.5g |
2-(4-cyano-2,6-dimethylphenyl)acetic acid |
181300-36-7 | 95% | 2.5g |
$3080.0 | 2023-07-04 | |
| Enamine | EN300-399311-5.0g |
2-(4-cyano-2,6-dimethylphenyl)acetic acid |
181300-36-7 | 95% | 5.0g |
$4557.0 | 2023-07-04 |
2-(4-cyano-2,6-dimethylphenyl)acetic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-(4-cyano-2,6-dimethylphenyl)acetic acid
2-(4-Cyano-2,6-Dimethylphenyl)Acetic Acid: A Comprehensive Overview
2-(4-Cyano-2,6-dimethylphenyl)acetic acid, with the CAS number 181300-36-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a cyano group and two methyl groups attached to a phenyl ring, along with an acetic acid moiety. The combination of these functional groups endows the molecule with a range of interesting properties that make it a valuable candidate for various applications.
The chemical structure of 2-(4-cyano-2,6-dimethylphenyl)acetic acid is particularly noteworthy. The presence of the cyano group (CN) imparts significant electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The two methyl groups (CH3) on the phenyl ring provide steric hindrance and enhance the lipophilicity of the compound. These features collectively contribute to its potential as a building block in the synthesis of more complex molecules and as a starting material for drug discovery.
In recent years, 2-(4-cyano-2,6-dimethylphenyl)acetic acid has been extensively studied for its potential therapeutic applications. One area of particular interest is its role in the development of anti-inflammatory agents. Research has shown that this compound can exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For instance, studies have demonstrated that derivatives of 2-(4-cyano-2,6-dimethylphenyl)acetic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory diseases.
Beyond its anti-inflammatory properties, 2-(4-cyano-2,6-dimethylphenyl)acetic acid has also shown potential in cancer research. Several studies have explored its ability to induce apoptosis in cancer cells. The mechanism by which this occurs is not yet fully understood, but it is believed to involve the activation of caspase pathways and the disruption of mitochondrial function. This makes 2-(4-cyano-2,6-dimethylphenyl)acetic acid an intriguing lead compound for further investigation in oncology.
The synthetic accessibility of 2-(4-cyano-2,6-dimethylphenyl)acetic acid is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 4-cyano-2,6-dimethylbenzaldehyde with an appropriate nucleophile followed by subsequent transformations to introduce the acetic acid moiety. These synthetic methods have been optimized to ensure high yields and purity, making it feasible to scale up production for preclinical and clinical studies.
In addition to its direct therapeutic applications, 2-(4-cyano-2,6-dimethylphenyl)acetic acid has also been used as a scaffold for the design and synthesis of novel drug candidates. By modifying the functional groups or introducing additional substituents, researchers can fine-tune the pharmacological properties of the molecule to achieve desired therapeutic effects. For example, modifications to the cyano group or the phenyl ring can alter the binding affinity and selectivity of the compound towards specific targets.
The safety profile of 2-(4-cyano-2,6-dimethylphenyl)acetic acid is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, which is an important consideration for its potential use in clinical settings. However, further studies are needed to fully characterize its safety profile and to identify any potential side effects or interactions with other drugs.
In conclusion, 2-(4-cyano-2,6-dimethylphenyl)acetic acid, CAS number 181300-36-7, is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing drug discovery and development.
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